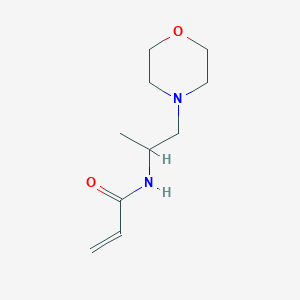
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide, also known as MPP or NPPB, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. MPP is a derivative of propenamide and has been synthesized using different methods.
科学的研究の応用
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and fluid transport in epithelial tissues. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been used to study the function of other ion channels, such as the calcium-activated chloride channel and the volume-regulated anion channel.
作用機序
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide inhibits the CFTR chloride channel by binding to a specific site on the protein. This binding leads to a conformational change in the protein, which prevents the movement of chloride ions across the membrane. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to inhibit other ion channels by different mechanisms, such as blocking the pore of the channel or altering the gating properties of the channel.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the type of ion channel or transporter being studied. Inhibition of the CFTR chloride channel by N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been shown to reduce the secretion of fluid and mucus in the airways, which may have potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has also been shown to affect the function of other ion channels and transporters, such as the calcium-activated chloride channel and the volume-regulated anion channel.
実験室実験の利点と制限
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has several advantages for lab experiments, such as its ability to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has some limitations, such as its potential toxicity and the need for careful handling of reagents and reaction conditions during synthesis.
将来の方向性
There are several future directions for the use of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide in scientific research. One potential application is the development of new drugs for the treatment of cystic fibrosis and other respiratory diseases. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide may also have potential applications in the study of other ion channels and transporters, such as those involved in the regulation of neuronal activity and synaptic transmission. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
In conclusion, N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has been synthesized using different methods and has been shown to selectively inhibit specific ion channels and transporters. N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide has potential therapeutic applications in the treatment of cystic fibrosis and other respiratory diseases, as well as in the study of other ion channels and transporters. Further research is needed to fully understand the mechanism of action and potential applications of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide.
合成法
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide can be synthesized using different methods, including the reaction of morpholine with propargyl bromide, followed by reaction with acryloyl chloride. Another method involves the reaction of 1-chloro-3-(morpholin-4-yl)propan-2-ol with propargylamine, followed by reaction with acryloyl chloride. The synthesis of N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide is a multistep process and requires careful handling of reagents and reaction conditions.
特性
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-10(13)11-9(2)8-12-4-6-14-7-5-12/h3,9H,1,4-8H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDDGSFMZIIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)



![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
